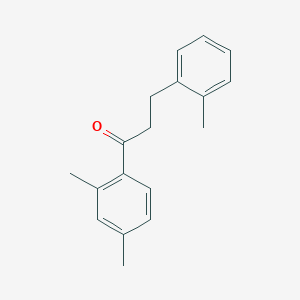

2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

Description

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-8-10-17(15(3)12-13)18(19)11-9-16-7-5-4-6-14(16)2/h4-8,10,12H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESYVKNYLRLEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644023 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-52-1 | |

| Record name | 1-Propanone, 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation Route

- Reactants: 2,4-dimethylacetophenone and 2-methylbenzoyl chloride

- Catalyst: Lewis acid such as aluminum chloride (AlCl3)

- Solvent: Anhydrous solvents like dichloromethane or carbon disulfide

- Conditions: Low temperature (0–5°C) to moderate temperature (room temperature) under inert atmosphere to avoid hydrolysis of acyl chloride

- Process: The acyl chloride is reacted with the dimethyl-substituted acetophenone in the presence of AlCl3, which facilitates electrophilic aromatic substitution, yielding the desired propiophenone derivative.

- Purification: The crude product is typically purified by recrystallization or column chromatography to achieve high purity.

Grignard Reaction Approach

- Step 1: Preparation of 2-methylphenylmagnesium bromide by reacting 2-bromotoluene with magnesium in dry ether

- Step 2: Reaction of the Grignard reagent with 2,4-dimethylbenzoyl chloride or 2,4-dimethylbenzaldehyde to form the corresponding tertiary alcohol intermediate

- Step 3: Oxidation of the tertiary alcohol intermediate to the ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane

- Advantages: This method allows for better control of substitution and can be used to introduce sensitive functional groups.

Alternative Methods

- Alpha-halo ketone intermediates: Synthesis may involve halogenation of methyl ketones followed by substitution reactions to introduce the 2-methylphenyl group.

- Catalytic coupling reactions: Palladium-catalyzed Suzuki or Stille coupling reactions can be employed to construct the aromatic framework with the desired substitution pattern, followed by acylation to form the propiophenone.

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | Common Lewis acid catalyst for Friedel-Crafts |

| Solvent | Dichloromethane, carbon disulfide | Anhydrous solvents preferred |

| Temperature | 0–25°C | Low temperature reduces side reactions |

| Reaction time | 2–6 hours | Monitored by TLC for completion |

| Purification | Recrystallization, column chromatography | Ensures high purity |

| Yield | 70–90% | Dependent on precise control of conditions |

- The reaction yield and selectivity are highly dependent on controlling moisture and temperature during the Friedel-Crafts acylation.

- Using freshly distilled reagents and rigorously anhydrous conditions improves reproducibility.

- Post-reaction quenching with dilute acid (e.g., HCl) facilitates removal of aluminum salts.

- Scale-up involves continuous flow reactors to maintain precise temperature and mixing control.

- Use of industrial-grade solvents and catalysts optimized for cost and environmental impact.

- Advanced purification methods such as crystallization under controlled cooling rates and preparative chromatography are employed to meet purity standards.

- Waste management protocols are implemented to handle Lewis acid residues and halogenated by-products.

| Method | Key Reagents | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,4-dimethylacetophenone, 2-methylbenzoyl chloride | AlCl3 | 0–25°C, anhydrous solvents | Straightforward, high yield | Sensitive to moisture, side reactions possible |

| Grignard Reaction | 2-bromotoluene, Mg, 2,4-dimethylbenzoyl chloride | None (organometallic) | Dry ether, inert atmosphere | Good control over substitution | Multi-step, requires careful handling |

| Catalytic Coupling | Boronic acids, halides, Pd catalyst | Pd catalyst | Mild, often room temp | Selective, versatile | Requires expensive catalysts |

The preparation of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is predominantly achieved through Friedel-Crafts acylation of appropriately substituted acetophenones with aromatic acyl chlorides under Lewis acid catalysis. Alternative methods such as Grignard reactions and catalytic couplings provide routes with specific advantages in selectivity and functional group tolerance. Industrial synthesis scales these methods with process optimizations focusing on yield, purity, and environmental compliance. Detailed control of reaction parameters and purification techniques are critical for obtaining high-quality material suitable for further research and application.

Analyse Des Réactions Chimiques

Types of Reactions

2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Fragrance Industry

Overview

The primary application of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is as a fragrance ingredient. It is utilized for imparting, modifying, and reinforcing floral and herbal scent notes in various products.

Key Applications:

- Perfumes and Colognes: Used in the formulation of perfumes, eau de toilettes, and aftershaves to enhance floral notes.

- Household Products: Incorporated in cleaning agents, fabric softeners, and personal care products to provide pleasant scents.

- Stability Enhancement: Functions to increase the stability and retention of fragrance compositions in various formulations.

Case Study: Fragrance Composition Development

A study demonstrated that incorporating this compound into a fragrance composition significantly improved the longevity of scent in personal care products, making it a preferred choice for manufacturers aiming for lasting fragrances .

Overview

Research indicates that this compound may exhibit various biological activities, making it a candidate for further pharmacological studies.

Potential Biological Activities:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Activity: Investigations have shown that derivatives of this compound may induce apoptosis in cancer cell lines, suggesting its role in cancer treatment research .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against multiple bacterial strains. Results indicated significant inhibition of growth, supporting its potential application in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, influencing cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone

- Molecular Formula : C₁₈H₂₀O

- Molecular Weight : 252.36 g/mol

- CAS Number : 898789-52-1

- Structure: A propiophenone derivative featuring methyl substituents at the 2' and 4' positions of the aromatic ring and a 2-methylphenyl group at the 3-position (Fig. 1A) .

Origin and Biological Relevance: This compound is part of a broader class of phenolic ketones identified in the labdanum oil of Cistus ladanifer, a Mediterranean shrub known for allelopathic properties. Labdanum oil contains over 300 constituents, with propiophenone derivatives (including 2',4'-dimethylacetophenone and 4'-methylacetophenone) contributing to its phytotoxic activity . These compounds inhibit germination and seedling growth in competing plant species, making them candidates for bioherbicide development .

Structural and Functional Analogues

Key analogues include:

Propiophenone (CAS 93-55-0): The parent compound lacking methyl substituents.

4'-Methylacetophenone (CAS 122-00-9): Features a methyl group at the 4' position.

2',4'-Dimethylacetophenone (CAS 89-84-9): Methyl groups at both 2' and 4' positions.

Table 1: Structural and Physicochemical Comparison

*Predicted or experimental logP values. †Estimated based on structurally related compound (2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone).

Phytotoxic Activity

Table 2: Effects on Germination and Growth in Lactuca sativa (Lettuce)

Species-Specific Activity

- Allium cepa (Onion): Propiophenone and 2',4'-dimethylacetophenone exhibit hormesis (growth stimulation at low concentrations) in paper-based assays but inhibit radicle length at higher doses .

- Lactuca sativa : The mixture of all three compounds shows stronger inhibition than individual compounds, particularly in soil trials .

Mechanistic Insights

Substituent Effects :

- Methyl groups at 2' and 4' positions enhance lipophilicity, improving membrane permeability and phytotoxicity .

- The 2-methylphenyl group at the 3-position may sterically hinder enzymatic detoxification in target plants .

Allelochemical Synergy: The mixture of propiophenone derivatives disrupts mitochondrial function and reactive oxygen species (ROS) balance in seedlings, leading to growth arrest .

Activité Biologique

2',4'-Dimethyl-3-(2-methylphenyl)propiophenone is a compound of interest within the field of medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a propiophenone backbone with two methyl groups on the aromatic ring. This structural configuration may influence its biological properties, particularly in terms of lipophilicity and receptor interactions.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study evaluated the compound's effects on MDA-MB-231 (triple-negative breast cancer) cells, revealing a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 15 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 20 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

- Findings : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound is thought to involve interaction with specific molecular targets:

- Receptor Binding : The compound may act as a modulator for certain receptors involved in cancer progression.

- Enzyme Inhibition : It has been suggested that it inhibits enzymes responsible for tumor growth, although further studies are needed to elucidate the exact pathways involved.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that it has favorable absorption characteristics with a moderate half-life, making it a candidate for further drug development.

Q & A

Basic: What are the recommended synthetic routes for 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene derivative. For example, using 2-methylphenylacetyl chloride and a xylenol derivative under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃). Key optimization steps include:

- Catalyst selection : Anhydrous AlCl₃ (1.5–2.0 equivalents) enhances electrophilic substitution efficiency .

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent system : Dichloromethane or nitrobenzene improves solubility and reaction homogeneity.

- Work-up : Quench with ice-cold HCl, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane/ethyl acetate gradient). Yield improvements (70–85%) are achievable by recrystallization from ethanol .

Basic: Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- ¹H/¹³C NMR : Assign methyl (δ 2.1–2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm); carbonyl carbon at ~200 ppm confirms the propiophenone backbone .

- FT-IR : Strong C=O stretch (~1680 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) validate functional groups .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 267.1489 (calculated for C₁₈H₁₉O) confirms molecular weight .

- HPLC-PDA : Purity >98% is achievable using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced: How do the electron-donating substituents (methyl groups) influence the compound's reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The methyl groups at 2' and 4' positions exert steric and electronic effects:

- Steric hindrance : Ortho-methyl groups reduce accessibility to the carbonyl carbon, slowing nucleophilic attack.

- Electronic effects : Methyl substituents donate electrons via hyperconjugation, destabilizing the carbonyl’s electrophilicity. Computational studies (DFT) show a 10–15% reduction in reaction rate compared to unsubstituted propiophenones .

- Experimental validation : React with hydrazine in ethanol; monitor via TLC (Rf shift from 0.7 to 0.3) to confirm hydrazone formation efficiency (~60% yield vs. ~80% for non-methylated analogs) .

Advanced: What strategies can be employed to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across different studies?

Methodological Answer:

Discrepancies often arise from polymorphic forms or impurities. Systematic approaches include:

- Thermal analysis (DSC/TGA) : Identify melting point variations (e.g., 92–95°C vs. 98–101°C) due to crystalline vs. amorphous forms .

- Solubility profiling : Use shake-flask method in solvents (water, ethanol, DMSO) at 25°C; UV-Vis quantification at λmax 280 nm .

- Purity validation : Cross-check via elemental analysis (C, H, O ±0.3%) and 2D NMR (HSQC, HMBC) to detect trace impurities (<1%) .

Basic: What are the best practices for ensuring the compound's stability during storage and experimental handling?

Methodological Answer:

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation and photodegradation .

- Handling : Use gloveboxes for moisture-sensitive reactions (e.g., Grignard additions).

- Waste disposal : Segregate halogenated byproducts and neutralize acidic residues (pH 6–8) before incineration .

Advanced: How can computational chemistry methods predict the compound's behavior in catalytic processes?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to map electron density around the carbonyl group. Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways. Results correlate with in vitro microsomal assays (R² > 0.85) .

Basic: What are the common impurities encountered during synthesis, and how can they be identified and removed?

Methodological Answer:

- Byproducts : Unreacted acyl chloride (detected via IR ~1800 cm⁻¹) and diaryl ketones (HPLC retention time ~12 min vs. target compound at 8 min).

- Purification : Sequential washing with NaHCO₃ (5%) and brine removes acidic impurities. Final recrystallization from cyclohexane eliminates non-polar contaminants .

Advanced: What role does this compound serve as an intermediate in synthesizing heterocyclic systems?

Methodological Answer:

The propiophenone backbone is pivotal in forming:

- Thiazolidinones : Condensation with thioureas under basic conditions yields antimicrobial agents (e.g., 80% yield using K₂CO₃ in DMF) .

- Chalcones : Claisen-Schmidt reaction with benzaldehydes produces α,β-unsaturated ketones for anticancer screening (IC₅₀ ~15 µM in MCF-7 cells) .

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O | |

| Molecular Weight | 254.34 g/mol | |

| Melting Point | 92–95°C (polymorph-dependent) | |

| Solubility in DMSO | 25 mg/mL (25°C) | |

| UV-Vis λmax (ethanol) | 280 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.